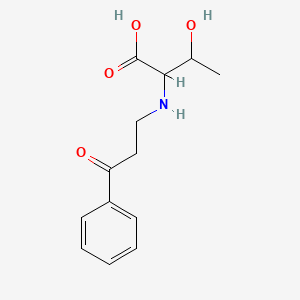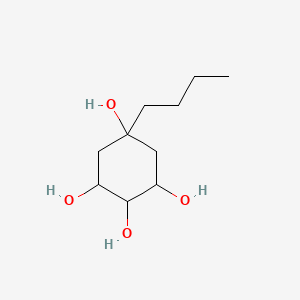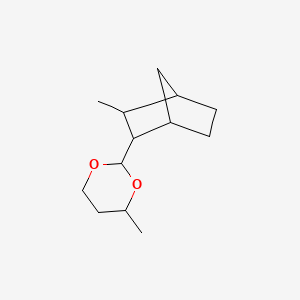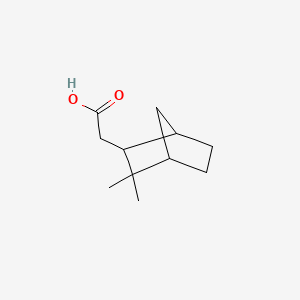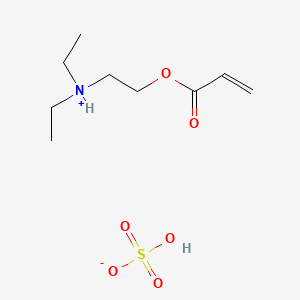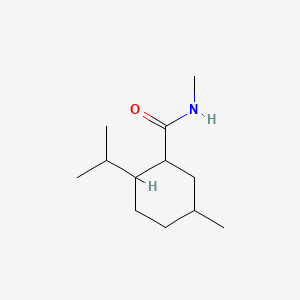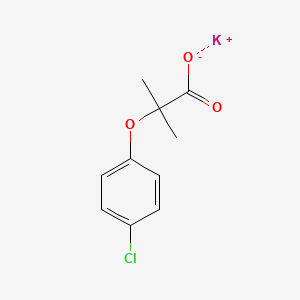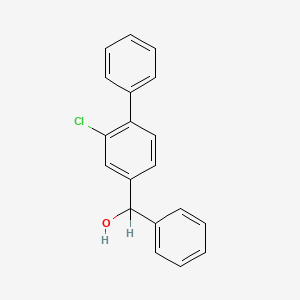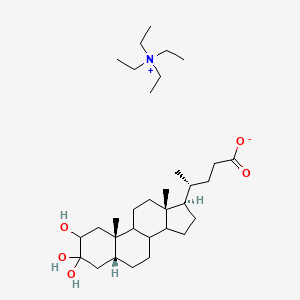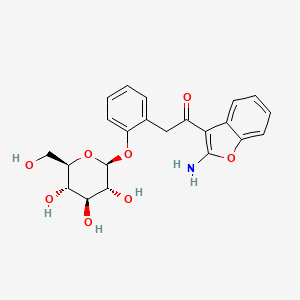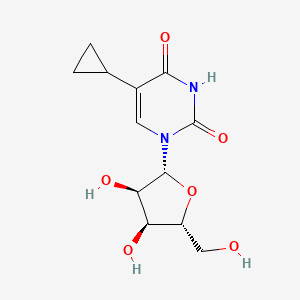![molecular formula C11H21NO2 B12673554 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine CAS No. 81795-61-1](/img/structure/B12673554.png)
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine is a chemical compound with the molecular formula C12H23NO2 It is a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diol in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[f][1,3,5]dioxazepine: Lacks the tert-butyl group, resulting in different chemical properties.
Hexahydro-4H-cyclopenta[f][1,3,5]dioxazepine: Similar structure but without the tert-butyl substitution.
Uniqueness
5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
81795-61-1 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
5-tert-butyl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)12-7-13-8-14-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3 |
Clé InChI |
HVPFQFXOQLBESC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1COCOC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



